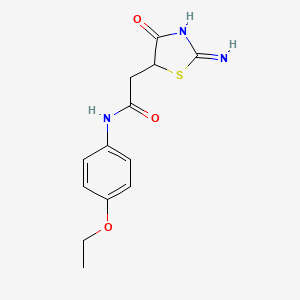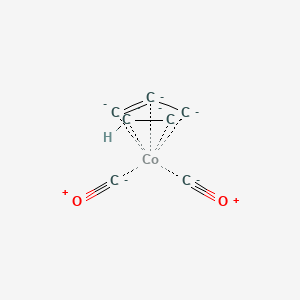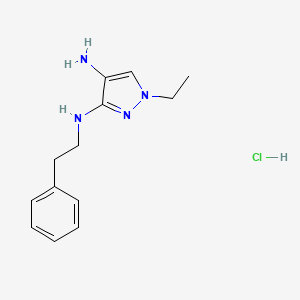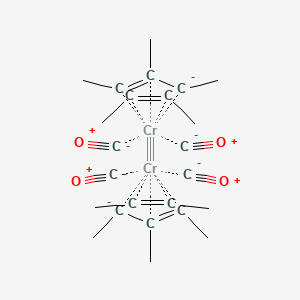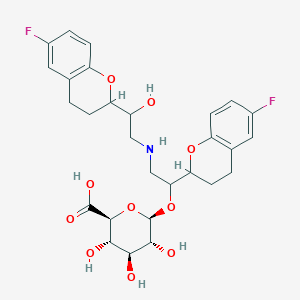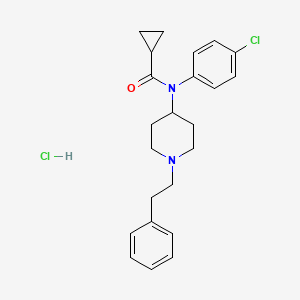
(8,8'-Bi-1H-naphtho(2,3-c)pyran)-3,3'-diacetic acid, 3,3',4,4'-tetrahydro-9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Viridicatumtoxin is a tetracycline-type antibiotic that was originally isolated from a Penicillium species. It is known for its unique structure, which includes a geranyl-derived subunit in the form of a spirobicyclic system. This compound has garnered significant attention due to its potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of viridicatumtoxin B involves several key steps, including alkylation, Lewis acid-mediated spirocyclization, and Michael Dieckmann reactions. The synthetic strategy has been refined over time to improve yields and facilitate the creation of viridicatumtoxin analogues .
Industrial Production Methods: Industrial production of viridicatumtoxin typically involves fermentation using Penicillium species. The fungal strain is cultured in a liquid medium containing glucose, yeast extract, peptone, magnesium sulfate, and potassium phosphate. The fermentation process is carried out in Erlenmeyer flasks on a rotary shaker at 28°C for several days. The active compounds are then isolated from the mycelium of the liquid fermentation cultures .
Chemical Reactions Analysis
Types of Reactions: Viridicatumtoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. Key reactions in its synthesis include alkylation and spirocyclization, which are crucial for forming the spirobicyclic system .
Common Reagents and Conditions: Common reagents used in the synthesis of viridicatumtoxin include zinc iodide (ZnI2) for promoting spirocyclization and various oxidizing agents for introducing hydroxyl groups. The reactions are typically carried out under reflux conditions in solvents like dichloromethane .
Major Products: The major products formed from these reactions are viridicatumtoxin B and its analogues. These compounds have been evaluated for their antibacterial properties, revealing significant activity against both Gram-positive and Gram-negative bacterial strains .
Scientific Research Applications
Viridicatumtoxin has been extensively studied for its antibacterial properties. It has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens. This makes it a promising candidate for developing new antibiotics to combat resistant bacterial infections . Additionally, viridicatumtoxin and its analogues have been investigated for their potential use in treating other bacterial infections and as a tool for studying bacterial resistance mechanisms .
Mechanism of Action
The exact mechanism of action of viridicatumtoxin is not fully understood. it is known to inhibit the growth of bacteria by interfering with essential bacterial enzymes and pathways. One proposed target is undecaprenyl pyrophosphate synthase (UPPS), an enzyme involved in bacterial cell wall synthesis . By inhibiting UPPS, viridicatumtoxin disrupts the formation of the bacterial cell wall, leading to cell death .
Comparison with Similar Compounds
Viridicatumtoxin is unique among tetracycline antibiotics due to its spirobicyclic system and fungal origin. Similar compounds include viridicatumtoxin A and spirohexaline, which also feature geranyl-derived subunits . Compared to other tetracyclines, viridicatumtoxin exhibits higher potency against certain drug-resistant bacterial strains, making it a valuable addition to the arsenal of antibiotics .
Properties
Molecular Formula |
C30H31NO10 |
|---|---|
Molecular Weight |
565.6 g/mol |
IUPAC Name |
3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethyl-6',10'-dioxospiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-7'-carboxamide |
InChI |
InChI=1S/C30H31NO10/c1-11-6-5-7-27(2,3)28(11)9-12-16-18(13(32)8-15(41-4)21(16)28)22(34)20-17(12)23(35)29(39)10-14(33)19(26(31)38)24(36)30(29,40)25(20)37/h6,8,23,32,34-36,39-40H,5,7,9-10H2,1-4H3,(H2,31,38) |
InChI Key |
FNSQKFOXORBCCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C12CC3=C4C2=C(C=C(C4=C(C5=C3C(C6(CC(=O)C(=C(C6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]-N-(trideuterio(113C)methyl)benzamide](/img/structure/B12350401.png)

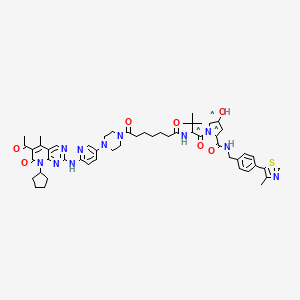
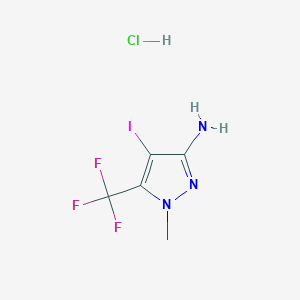
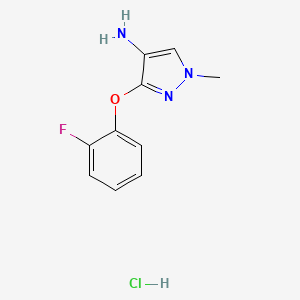
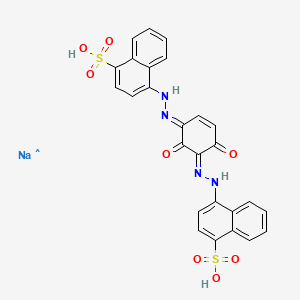
![[1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol,5b,6,7,12b,13,14-hexahydro-13-methyl-, (5bR,6S,12bS)-](/img/structure/B12350447.png)
